molecular formula C22H18F3N3O3 B2511372 N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1005305-92-9

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Katalognummer: B2511372
CAS-Nummer: 1005305-92-9
Molekulargewicht: 429.399
InChI-Schlüssel: ZBOOUCIDVIHVHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a dihydropyridine ring, an acetamidophenyl group, and a trifluoromethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate is reacted with a trifluoromethylbenzyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Acetamidophenyl Group: This can be done through an amide coupling reaction, where the dihydropyridine intermediate is reacted with 4-acetamidobenzoic acid or its derivative in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine derivatives.

    Substitution: Substituted trifluoromethylphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving dihydropyridine derivatives.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide likely involves its interaction with specific molecular targets, such as calcium channels. The dihydropyridine ring is known to interact with these channels, modulating their activity and influencing cellular processes. The trifluoromethyl group may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.

    Nicardipine: A dihydropyridine calcium channel blocker with similar applications.

Uniqueness

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other dihydropyridine derivatives. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific molecular targets.

Biologische Aktivität

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide, often referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and stability.

Chemical Structure and Properties

The molecular formula for this compound is C22H18F3N3O3C_{22}H_{18}F_{3}N_{3}O_{3}, with a molecular weight of 429.4 g/mol. The presence of the trifluoromethyl group significantly alters its chemical properties, enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC22H18F3N3O3C_{22}H_{18}F_{3}N_{3}O_{3}
Molecular Weight429.4 g/mol
IUPAC NameThis compound
SMILESCC(Nc(cc1)ccc1NC(C1=CC=CN(Cc2cccc(C(F)(F)F)c2)C1=O)=O)=O

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological effects, particularly in anti-inflammatory and anti-cancer applications. The following sections summarize key findings from recent studies.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of related compounds in the same class. For instance, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1 and THP-1). This inhibition was linked to the suppression of the NF-κB signaling pathway, a critical mediator in inflammatory responses .

Antitumor Activity

Dihydropyridine derivatives have been evaluated for their antitumor properties. A related compound demonstrated potent inhibitory effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the dihydropyridine core could enhance cytotoxicity against tumor cells .

Case Studies

Case Study 1: In Vivo Efficacy
In vivo studies involving LPS-induced acute lung injury (ALI) models showed that similar compounds significantly improved survival rates and reduced pathological changes in lung tissues. This suggests that this compound may also exhibit similar protective effects against inflammatory lung diseases .

Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that related compounds possess favorable absorption characteristics with half-lives conducive to therapeutic use. For instance, one derivative had a half-life of 11.8 hours and a bioavailability of 36.3%, indicating potential for effective dosing regimens .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the trifluoromethyl group is crucial for enhancing the biological activity of these compounds. Modifications at various positions on the phenyl rings and dihydropyridine core have been shown to significantly impact both potency and selectivity against specific biological targets .

Eigenschaften

IUPAC Name

N-(4-acetamidophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3/c1-14(29)26-18-6-8-19(9-7-18)27-21(31)16-5-10-20(30)28(13-16)12-15-3-2-4-17(11-15)22(23,24)25/h2-11,13H,12H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOUCIDVIHVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.